Neocuproine dihydrate
Description
Properties
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline;dihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.2H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;;/h3-8H,1-2H3;2*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZMFQSPQNDPMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187873 | |
| Record name | Neocuproine dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34302-70-0, 34302-69-7 | |
| Record name | Neocuproine dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034302700 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neocuproine dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEOCUPROINE HEMIHYDRATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEOCUPROINE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JNL0H040F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Neocuproine dihydrate can be synthesized through sequential Skraup reactions (Doebner-Miller reaction/condensation) of 2-nitroaniline with crotonaldehyde diacetate. An alternative synthesis involves the condensation of o-phenylenediamine, m-nitrobenzenesulphonate, and crotonaldehyde diacetate. This method yields higher amounts but is less economical . Industrial production methods typically follow these synthetic routes, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Neocuproine dihydrate undergoes various chemical reactions, including:
Chelation: It selectively binds to copper(I) ions, forming a stable complex that is used in colorimetric assays.
Common reagents and conditions for these reactions include palladium catalysts, hydroxylamine hydrochloride, and various organic solvents. The major products formed are typically metal-ligand complexes, such as the deep orange-red copper(I)-neocuproine complex .
Scientific Research Applications
Chemical Analysis
Neocuproine dihydrate is widely utilized as a complexing agent in analytical chemistry, particularly in the determination of metal ions. Its ability to form stable complexes with transition metals makes it valuable in spectrophotometric methods.
Case Study: Determination of Copper Content
- Methodology : A modified CUPRAC (Cupric Ion Reducing Antioxidant Capacity) method was developed to determine the total polyphenols content in wine samples using Cu(II)/neocuproine complexes as a colorimetric indicator.
- Results : The method demonstrated high sensitivity and selectivity for polyphenols, showcasing neocuproine's effectiveness in complex formation and subsequent spectrophotometric analysis .
Coordination Chemistry
This compound serves as a ligand in coordination compounds, particularly with copper ions. Its structural properties enable the formation of various metal complexes that exhibit unique electronic and optical properties.
Table 1: Summary of Neocuproine Complexes
| Complex Name | Metal Ion | Ligand Ratio | Stability |
|---|---|---|---|
| Cu(II)-neocuproine Complex | Cu(II) | 1:1 | High |
| Cu(II)-salicylate-neocuproine | Cu(II) | 2:2 | Moderate |
| Ni(II)-neocuproine | Ni(II) | 1:1 | Low |
Case Study: Synthesis of Copper(II) Complexes
- Study Overview : Research on ternary copper(II) complexes involving neocuproine and salicylate ligands revealed significant insights into their crystal structures and spectroscopic properties.
- Findings : The synthesized complexes exhibited interesting magnetic properties and potential applications in catalysis .
Medicinal Chemistry
This compound has shown promise in medicinal applications, particularly as an anticancer agent. Its role as a copper ionophore allows it to facilitate copper transport into cells, enhancing the cytotoxic effects of copper-based therapies.
Case Study: Liposomal Formulation for Cancer Treatment
- Research Focus : Development of thermosensitive liposomes encapsulating copper and neocuproine for targeted cancer therapy.
- Results : The liposomal formulation demonstrated enhanced tumor targeting and reduced growth in animal models, indicating neocuproine's potential as a therapeutic agent .
Stability and Structural Insights
Understanding the stability of this compound under various environmental conditions is crucial for its application in different fields. Studies have shown that the compound can exist in multiple hydrated forms, influencing its reactivity and stability.
Table 2: Stability Data of this compound
| Form | Stability Conditions | Observations |
|---|---|---|
| Monohydrate | RH < 80% | Stable under standard conditions |
| Dihydrate | RH > 80% | Deliquescence occurs |
| Anhydrous Form | Heating > 120 °C | Stable only at low moisture levels |
Mechanism of Action
Neocuproine dihydrate exerts its effects primarily through chelation, binding selectively to copper(I) ions. This binding is facilitated by the nitrogen donor sites in the phenanthroline ring, which are sterically hindered by the methyl groups at the 2 and 9 positions. This steric bulk prevents the formation of certain metal-ligand complexes, making this compound highly selective for copper(I) ions . The resulting copper(I)-neocuproine complex can inhibit the release of nitrosonium ions from S-nitrosothiols .
Comparison with Similar Compounds
Neocuproine Hydrochloride Monohydrate
Structural and Functional Differences
- Molecular Formula : C₁₄H₁₂N₂·HCl·H₂O (264.74 g/mol) .
- Solubility: Enhanced aqueous solubility due to the hydrochloride salt, facilitating preparation in ethanol-water mixtures .
- Application : Used interchangeably with neocuproine hemihydrate in CUPRAC assays. The hydrochloride form is preferred in protocols requiring rapid dissolution .
Key Contrast
TPTZ (2,4,6-Tris(2-pyridyl)-1,3,5-triazine)
Functional Comparison
- Role : Chelates ferric ions (Fe³⁺) in the FRAP (Ferric Reducing Antioxidant Power) assay, forming a blue Fe²⁺-TPTZ complex (λmax = 593 nm) .
- Selectivity : Broad affinity for Fe³⁺, unlike neocuproine’s specificity for Cu²⁺ .
- Applications : FRAP is less selective for hydrophilic antioxidants compared to CUPRAC, which detects both hydrophilic and lipophilic species .
EDTA (Ethylenediaminetetraacetic Acid) Disodium Dihydrate
Contrast in Chelation Properties
- Molecular Formula : C₁₀H₁₄N₂Na₂O₈·2H₂O (372.24 g/mol) .
- Function : A broad-spectrum chelator for divalent and trivalent metals (e.g., Ca²⁺, Fe³⁺, Cu²⁺). Used to stabilize S-nitrosothiols by sequestering metal catalysts of decomposition .
- Limitation : Lacks specificity for Cu²⁺, making it unsuitable for antioxidant assays like CUPRAC .
Biological Activity
Neocuproine dihydrate, a derivative of neocuproine, is a heterocyclic organic compound recognized for its significant biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, applications in research, and relevant case studies.
Neocuproine (2,9-dimethyl-1,10-phenanthroline) is a chelating agent that forms stable complexes with various metal ions, particularly copper(I). The dihydrate form crystallizes with water molecules that influence its stability and solubility characteristics. The structure of neocuproine allows it to interact with biological systems effectively, facilitating its role as a copper ionophore.
Mechanisms of Biological Activity
- Metal Chelation : Neocuproine acts primarily as a chelator for copper ions. This property is crucial for its biological effects, as it can modulate copper levels in biological systems, which is vital for various enzymatic processes.
- Antioxidant Activity : Studies have shown that neocuproine exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is particularly significant in preventing cellular damage in various biological contexts.
- Melanin Fragmentation : Research indicates that neocuproine causes fragmentation and disappearance of melanin in adult zebrafish melanocytes. This effect suggests potential applications in dermatological treatments or studies related to pigmentation disorders .
- DNA Interaction : Neocuproine complexes have demonstrated nuclease-like activity, indicating their ability to cleave DNA in the presence of hydrogen peroxide. This property may be exploited for therapeutic purposes in cancer treatment .
Anticancer Activity
A notable study investigated the use of liposomes containing copper and neocuproine for anticancer applications. The formulation was characterized for its in vitro and in vivo efficacy against cancer cells. The results indicated that the encapsulated neocuproine facilitated targeted delivery of copper ions, enhancing cytotoxicity towards cancer cells while minimizing effects on healthy cells .
Antioxidant Capacity
The antioxidant capacity of neocuproine has been assessed using various assays, including the Oxygen Radical Absorbance Capacity (ORAC) method. Results showed that neocuproine effectively traps peroxyl radicals, contributing to its overall antioxidant profile .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing and characterizing Neocuproine dihydrate in the laboratory?
- Methodological Answer : Synthesis typically involves reacting 2,9-dimethyl-1,10-phenanthroline with water under controlled hydration conditions. Characterization requires verifying purity and structure via:
- 1H/13C NMR spectroscopy to confirm molecular structure and detect impurities.
- Elemental analysis (±0.4% accuracy) to validate stoichiometry .
- X-ray crystallography for definitive confirmation of dihydrate formation (if single crystals are obtainable).
- Mass spectrometry for molecular weight verification.
- Thermogravimetric analysis (TGA) to assess water content and thermal stability .
Q. How does this compound function as a chelating agent in antioxidant assays (e.g., CUPRAC or FRAP)?
- Methodological Answer : In assays like FRAP (Ferric Reducing Antioxidant Power), this compound forms a stable colored complex with Cu(I), enabling spectrophotometric quantification at 450–460 nm. Key steps include:
- pH optimization : Maintain pH ~7.0 to stabilize the Cu(I)-Neocuproine complex.
- Interference mitigation : Pre-treat samples to remove competing ions (e.g., Fe³⁺) that may bind to Neocuproine .
- Calibration : Use standard curves with ascorbic acid or Trolox for quantitative comparison .
Q. What analytical techniques are critical for distinguishing this compound from its anhydrous form or other hydrates?
- Methodological Answer :
- TGA/DSC : Quantify water loss at specific temperatures (e.g., dihydrate loses ~10.5% mass at 100–120°C).
- FTIR spectroscopy : Identify O–H stretching vibrations (~3450 cm⁻¹) and bending modes (~1630 cm⁻¹) unique to crystalline water .
- X-ray diffraction : Compare lattice parameters with reference data for dihydrate (e.g., d-spacing differences >0.5 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported molar absorptivity (ε) values for Neocuproine-copper complexes across studies?
- Methodological Answer : Discrepancies often arise from:
- Solvent polarity : ε varies in aqueous vs. organic solvents (e.g., ε = 6,970 M⁻¹cm⁻¹ in water vs. 7,450 M⁻¹cm⁻¹ in ethanol at 450 nm) .
- Instrument calibration : Validate spectrophotometers using NIST-traceable standards.
- Statistical rigor : Report ε values with confidence intervals (e.g., ±3% via triplicate measurements) and specify experimental conditions (pH, temperature) .
Q. What strategies optimize this compound’s selectivity in copper-catalyzed redox systems with competing ligands (e.g., bipyridine)?
- Methodological Answer :
- Ligand competition assays : Titrate Neocuproine against bipyridine to determine binding constants (e.g., log K for Cu(I)-Neocuproine ≈ 10.2 vs. log K for Cu(I)-bipyridine ≈ 8.5) .
- pH modulation : Adjust to pH >7 to favor Neocuproine’s deprotonated form, enhancing Cu(I) affinity.
- Spectroscopic masking : Use EDTA to sequester interfering divalent cations (e.g., Fe²⁺) without affecting Cu(I) detection .
Q. How should researchers design experiments to address conflicting reports on this compound’s stability in long-term storage?
- Methodological Answer :
- Accelerated stability testing : Store samples under controlled humidity (40–60% RH) and temperature (4°C, 25°C, 40°C) for 1–6 months. Monitor degradation via HPLC-UV .
- Light sensitivity assays : Compare UV-vis spectra before/after exposure to UV light (e.g., 254 nm for 24 hours) to assess photolytic decomposition .
- Statistical modeling : Use Arrhenius equations to predict shelf life under standard lab conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
